1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide
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Overview
Description
1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-methylimidazole with bromoethane to form 1-ethyl-3-methylimidazole. This intermediate is then subjected to a nucleophilic substitution reaction with bromoethane to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide include other imidazole derivatives such as:
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This makes it particularly useful in certain applications where other imidazole derivatives may not be as effective .
Properties
CAS No. |
913618-73-2 |
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Molecular Formula |
C10H20BrN3 |
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-ethyl-3-[[(2S)-pyrrolidin-2-yl]methyl]-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C10H19N3.BrH/c1-2-12-6-7-13(9-12)8-10-4-3-5-11-10;/h6-7,10-11H,2-5,8-9H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
ZLMOVRTYRKJJNV-PPHPATTJSA-N |
Isomeric SMILES |
CC[NH+]1CN(C=C1)C[C@@H]2CCCN2.[Br-] |
Canonical SMILES |
CC[NH+]1CN(C=C1)CC2CCCN2.[Br-] |
Origin of Product |
United States |
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